2,2,2-Trichloroethylene platinum(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2,2,2-Trichloroethylene platinum(II) typically involves the reaction of dipotassium tetrachloroplatinate with ethylene. The reaction conditions often include the use of a catalyst, such as butylene, under controlled temperature and pressure . The industrial production methods for this compound are not extensively documented, but laboratory synthesis provides a reliable route for obtaining the compound in sufficient quantities for research purposes .

Analyse Chemischer Reaktionen

2,2,2-Trichloroethylene platinum(II) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different platinum oxidation states.

Reduction: Reduction reactions can convert the platinum center to a lower oxidation state, often using reducing agents like hydrogen or sodium borohydride.

Substitution: The trichloroethylene ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

The compound serves as a catalyst in various organic reactions, including polymerization and bond formation. Its ability to facilitate these reactions is attributed to the unique electronic properties imparted by the platinum center and the trichloroethylene ligand. This makes it valuable for synthesizing complex organic molecules.

Biological Interactions and Potential Therapeutics

Research indicates that 2,2,2-trichloroethylene platinum(II) interacts with biological molecules such as DNA. This interaction is significant for its potential use as an anticancer agent. Similar to other platinum-based drugs like cisplatin, it forms platinum-DNA adducts that can induce apoptosis in cancer cells . Studies are ongoing to explore its efficacy and mechanisms of action in cancer treatment.

Environmental Applications

The compound's reactivity has been studied in the context of environmental remediation. For instance, it has been evaluated for its ability to catalyze the degradation of trichloroethylene (TCE), a common groundwater contaminant. Case studies have demonstrated that under specific conditions, 2,2,2-trichloroethylene platinum(II) can enhance the breakdown of TCE during thermal remediation processes .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of 2,2,2-trichloroethylene platinum(II) revealed that it effectively induces cell death in various cancer cell lines through DNA interaction mechanisms. The compound demonstrated a dose-dependent response in inducing apoptosis, suggesting its potential as a therapeutic agent.

Case Study 2: Environmental Remediation

In situ thermal remediation projects have utilized 2,2,2-trichloroethylene platinum(II) to catalyze the oxidation of TCE at contaminated sites. These studies showed that the presence of this compound significantly increased the degradation rate of TCE compared to untreated conditions .

Wirkmechanismus

The mechanism of action of 2,2,2-Trichloroethylene platinum(II) involves its interaction with biological molecules, particularly DNA. The platinum center forms covalent bonds with DNA bases, leading to the formation of platinum-DNA adducts. These adducts disrupt DNA replication and transcription, ultimately inducing cell death. This mechanism is similar to that of other platinum-based anticancer drugs .

Vergleich Mit ähnlichen Verbindungen

2,2,2-Trichloroethylene platinum(II) can be compared with other platinum-based compounds, such as:

Cisplatin: Widely used in cancer therapy, cisplatin forms similar platinum-DNA adducts but has different ligands.

Carboplatin: Another anticancer agent with a different ligand structure, offering a different toxicity profile.

Biologische Aktivität

2,2,2-Trichloroethylene platinum(II) (TCE-Pt) is a platinum-based compound that has garnered interest in the fields of chemistry and medicinal science due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of TCE-Pt, focusing on its mechanism of action, pharmacokinetics, and comparative analysis with other platinum-based drugs.

- Molecular Formula : C₂H₆Cl₃KOPt

- Molecular Weight : 386.604 g/mol

- CAS Number : 16405-35-9

The primary mechanism of action for TCE-Pt involves its interaction with DNA. Platinum-based compounds are known to form covalent bonds with DNA, leading to the formation of DNA adducts. This interaction disrupts DNA replication and repair processes, ultimately inducing apoptosis in cancer cells. The following biochemical pathways are primarily affected:

- DNA Damage Response : TCE-Pt forms cross-links with DNA, preventing proper replication and transcription.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of TCE-Pt includes absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Rapidly absorbed post-administration.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Undergoes metabolic transformations that may affect its efficacy.

- Excretion : Primarily eliminated via renal pathways.

Biological Activity and Therapeutic Potential

TCE-Pt has shown promise as an anticancer agent due to its ability to induce cell death in various cancer cell lines. Studies have demonstrated its effectiveness against several types of cancers, including ovarian and testicular cancers, similar to other established platinum-based chemotherapeutics like cisplatin.

Case Studies

- Ovarian Cancer Cell Lines : Research indicated that TCE-Pt exhibited significant cytotoxicity against ovarian cancer cell lines with IC50 values comparable to cisplatin.

- Testicular Cancer Models : In vivo studies demonstrated tumor regression in testicular cancer models treated with TCE-Pt.

Comparative Analysis with Other Platinum-Based Compounds

| Compound | Mechanism of Action | Common Uses | Side Effects |

|---|---|---|---|

| Cisplatin | DNA cross-linking | Broad-spectrum anticancer | Nephrotoxicity, nausea |

| Carboplatin | Similar to cisplatin but less toxic | Ovarian cancer | Myelosuppression |

| Oxaliplatin | DNA cross-linking; unique side chains | Colorectal cancer | Peripheral neuropathy |

| TCE-Pt | DNA adduct formation | Experimental anticancer | Under investigation |

Eigenschaften

CAS-Nummer |

123334-22-5 |

|---|---|

Molekularformel |

C2H6Cl3KOPt |

Molekulargewicht |

386.6 g/mol |

IUPAC-Name |

potassium;ethene;trichloroplatinum(1-);hydrate |

InChI |

InChI=1S/C2H4.3ClH.K.H2O.Pt/c1-2;;;;;;/h1-2H2;3*1H;;1H2;/q;;;;+1;;+2/p-3 |

InChI-Schlüssel |

DCEGWIMEFFONKJ-UHFFFAOYSA-K |

SMILES |

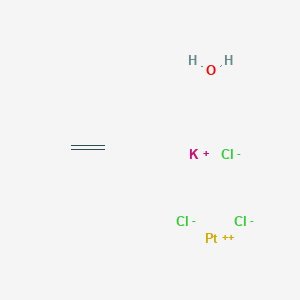

C=C.O.[Cl-].[Cl-].[Cl-].[K+].[Pt+2] |

Kanonische SMILES |

C=C.O.Cl[Pt-](Cl)Cl.[K+] |

Synonyme |

2,2,2-TCE-platinum 2,2,2-trichloroethylene platinum(II) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.